2-(4-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione
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Overview
Description
2-(4-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione is an organic compound characterized by its unique structure, which includes a methoxynaphthalene moiety and an indene-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione typically involves the reaction of 1-methoxynaphthalene with substituted phenylacetic acids in the presence of trifluoroacetic anhydride (TFAA) and trifluoroacetic acid (TFA). This reaction yields the corresponding deoxybenzoins, which are then cyclized to form the indene-dione structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry: The compound is used as a building block for synthesizing more complex molecules and materials.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as electronic or optical applications.
Mechanism of Action
The mechanism by which 2-(4-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione exerts its effects involves its interaction with molecular targets such as tubulin. By binding to the colchicine site of tubulin, the compound inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells . This mechanism is similar to that of other tubulin polymerization inhibitors used in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines: These compounds also contain the methoxynaphthalene moiety and have shown similar bioactivity in inhibiting tubulin polymerization.
(4-Methoxynaphthalen-1-yl)(2-methylphenyl)methanamine: Another compound with a methoxynaphthalene core, used in various chemical syntheses.
Uniqueness
2-(4-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione is unique due to its indene-dione core, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells sets it apart from other similar compounds, making it a promising candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C20H14O3 |
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Molecular Weight |
302.3 g/mol |
IUPAC Name |
2-(4-methoxynaphthalen-1-yl)indene-1,3-dione |
InChI |
InChI=1S/C20H14O3/c1-23-17-11-10-14(12-6-2-3-7-13(12)17)18-19(21)15-8-4-5-9-16(15)20(18)22/h2-11,18H,1H3 |
InChI Key |
IJRHHIAGFLJKIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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